![molecular formula C14H15FN2O2 B1429609 3-[(环丙基甲基)氨基]-1-(4-氟苯基)吡咯烷-2,5-二酮 CAS No. 1415719-10-6](/img/structure/B1429609.png)

3-[(环丙基甲基)氨基]-1-(4-氟苯基)吡咯烷-2,5-二酮

描述

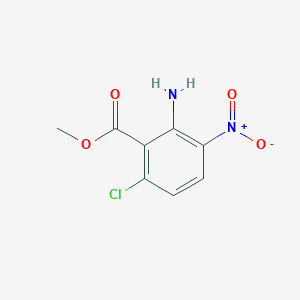

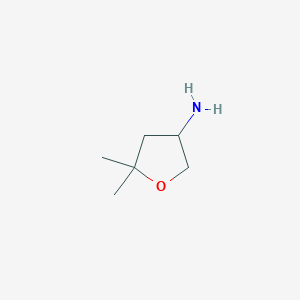

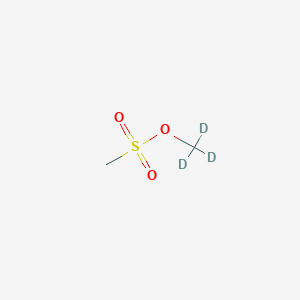

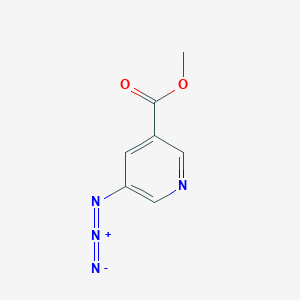

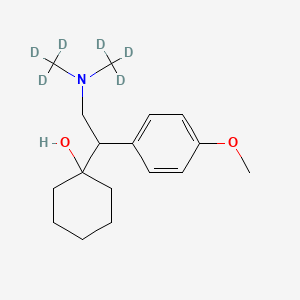

The molecule “3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione” contains a total of 36 bonds. There are 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 imide .

Synthesis Analysis

Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

The molecule has a molecular weight of 262.28 g/mol. It contains a five-membered pyrrolidine ring, a three-membered cyclopropyl ring, and a six-membered phenyl ring .

Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Physical and Chemical Properties Analysis

The molecule has a molecular weight of 262.28 g/mol. It is a gamma-aminobutyric acid (GABA) derivative initially developed as an antiepileptic drug.

科学研究应用

化学合成

3-[(环丙基甲基)氨基]-1-(4-氟苯基)吡咯烷-2,5-二酮及其衍生物已在化学合成中得到广泛研究。例如,它们用于吡咯烷-2,4-二酮的酰化,以合成 3-酰基四胺酸,它们是有机合成中的有价值的中间体 (Jones 等人,1990)。

除草剂应用

吡咯烷-2,5-二酮的衍生物,包括那些具有环丙烷部分的衍生物,已被合成并显示出除草活性。这些化合物在某些浓度下已证明对各种植物物种有效 (Zhu 等人,2013)。

生物和药理学研究

该化合物的衍生物已被研究用于各种生物和药理活性。例如,研究探索了它在合成 β-丙氨酸和 γ-氨基丙酸中的用途,这些是生物化学和药理学中的重要分子 (Cal 等人,2012)。

杀虫活性

最近的研究还集中在吡咯烷-2,3-二酮衍生物的杀虫特性上。这些研究表明,某些衍生物对埃及伊蚊和家蝇等物种表现出较高的杀虫活性,表明在害虫控制中具有潜在用途 (Hamadi 和 Guesmi,2022)。

作用机制

Target of action

Many compounds with a pyrrolidine ring are known to interact with various receptors and enzymes, influencing numerous biological processes .

Mode of action

Without specific information, it’s hard to determine the exact mode of action. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence how it interacts with its targets .

Biochemical pathways

Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

The presence of the pyrrolidine ring and fluorophenyl group could potentially influence these properties .

Result of action

Compounds with similar structures have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .

未来方向

The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

生化分析

Biochemical Properties

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit human carbonic anhydrase isoenzymes, which are involved in various physiological processes . The interaction with these enzymes is primarily through binding to the active site, leading to inhibition of their catalytic activity.

Cellular Effects

The effects of 3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of key proteins involved in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This compound can also interact with DNA and RNA, influencing gene expression and protein synthesis. The presence of the fluorophenyl group enhances its binding affinity and specificity towards target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of specific enzymes and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, including disruption of normal cellular function and induction of apoptosis. Threshold effects have been observed, indicating a narrow therapeutic window for this compound.

Metabolic Pathways

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. Its metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites.

Transport and Distribution

The transport and distribution of 3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound can accumulate in specific tissues, influencing its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization enhances its interaction with target biomolecules and its overall biochemical activity.

属性

IUPAC Name |

3-(cyclopropylmethylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2/c15-10-3-5-11(6-4-10)17-13(18)7-12(14(17)19)16-8-9-1-2-9/h3-6,9,12,16H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAKLZCIAGZKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101153722 | |

| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415719-10-6 | |

| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429526.png)

![2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429529.png)

![2-((Piperidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429530.png)

![3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B1429534.png)

![Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1429535.png)

![2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1429538.png)